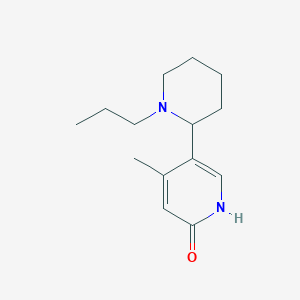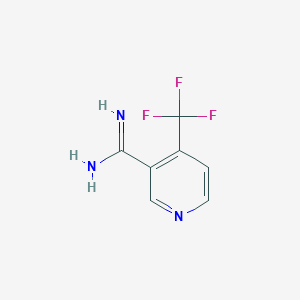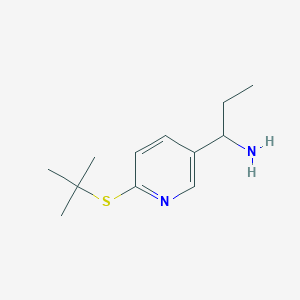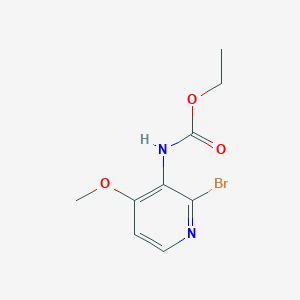
Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl) est un composé chimique de formule moléculaire C9H11BrN2O3. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique. Ce composé est principalement utilisé dans la recherche scientifique et a diverses applications en chimie, en biologie et dans l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl) implique généralement la bromation de la 4-méthoxypyridine suivie d'une carbamation. Les conditions réactionnelles incluent souvent l'utilisation de brome ou de N-bromosuccinimide (NBS) comme agent bromant et de chloroformate d'éthyle pour le processus de carbamation. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de la réaction est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl) subit divers types de réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles.
Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactions de couplage: Il peut participer à des réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols.
Oxydation et réduction: Des réactifs comme le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction.
Réactions de couplage: Les catalyseurs au palladium et les acides boroniques sont couramment utilisés dans les réactions de couplage de Suzuki-Miyaura.
Principaux produits formés
Réactions de substitution: Les produits comprennent des dérivés avec différents substituants remplaçant l'atome de brome.
Oxydation et réduction: Les produits comprennent des formes oxydées ou réduites du composé d'origine.
Réactions de couplage: Les produits comprennent des composés biaryles formés par la formation de liaisons carbone-carbone.
Applications De Recherche Scientifique
Le carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl) a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse organique et dans le développement de nouvelles réactions chimiques.
Biologie: Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine: Exploré pour son utilisation potentielle dans le développement de médicaments et comme outil pharmacologique.
Industrie: Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl) implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe carbamate jouent un rôle crucial dans sa réactivité et ses interactions. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, ce qui conduit à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate d'éthyle: Un composé carbamate plus simple avec une réactivité et des applications différentes.
2-Bromo-4-méthoxypyridine: Un précurseur dans la synthèse du carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl).
4-Méthoxypyridine: Un autre composé apparenté utilisé dans la synthèse organique.
Unicité
Le carbamate d'éthyle (2-bromo-4-méthoxypyridin-3-yl) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité et des applications potentielles distinctes. Sa capacité à participer à diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C9H11BrN2O3 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
ethyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-15-9(13)12-7-6(14-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3,(H,12,13) |
Clé InChI |
YOABHPMNDDQPCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=CN=C1Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



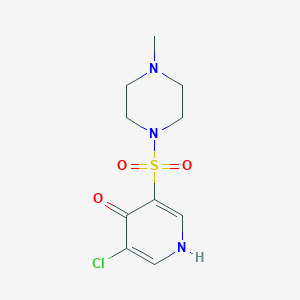

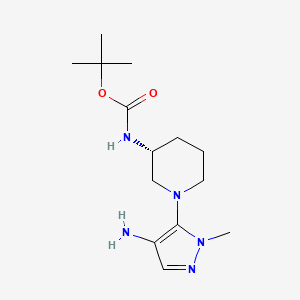


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
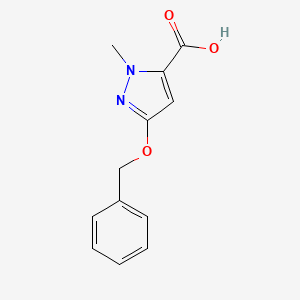

![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)

